N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide
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Overview
Description
N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide is a complex organic compound that features an indole moiety, a bromine substituent, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by acetylation and sulfonamide formation. The reaction conditions often involve the use of methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes, inhibiting their activity. The bromine substituent and sulfonamide group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-arylsulfonyl-3-acetylindole: Known for its antiviral properties.
Indole-3-carbaldehyde derivatives: Used in various pharmacological applications.
Uniqueness: N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide is unique due to its combination of a brominated indole moiety and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O5S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[4-[2-(6-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C18H17BrN2O5S/c1-2-27(25,26)21-13-6-3-11(4-7-13)16(22)10-18(24)14-8-5-12(19)9-15(14)20-17(18)23/h3-9,21,24H,2,10H2,1H3,(H,20,23) |
InChI Key |
KVAMYGCOXBQYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=C(C=C(C=C3)Br)NC2=O)O |
Origin of Product |
United States |
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